Sesquixanthydrol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sesquixanthydrol is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. This compound belongs to the class of sesquiterpenoids, which are known for their diverse biological activities. Sesquixanthydrol has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Biosynthesis and Biological Activities

Sesquiterpenes, including compounds like sesquixanthydrol, are known for their diverse biological activities. They have displayed multiple biological activities, including anti-inflammatory, anti-microbial, anti-tumor, anti-malarial, and immunomodulatory properties. Due to these therapeutic effects, there's significant interest in their biosynthesis. Advances in synthetic biology have enhanced the study of terpenoid metabolism, providing a platform for the high-value production of these compounds (Gong et al., 2021).

Zoopharmacognosy and Pharmacology

Research in zoopharmacognosy has identified sesquiterpene lactones as important constituents of plants consumed by animals for their medicinal value. Studies have investigated their in vivo antitumor properties and other activities like antiulcer and cardiotonic effects. The neurotoxicity of certain sesquiterpenes has also been a subject of study, highlighting their diverse pharmacological potential (Robles et al., 1995).

Social-Ecological Systems (SES) Research

In a broader context, sesquiterpenes, as part of natural systems, can be studied within the framework of Social-Ecological Systems (SES). This interdisciplinary approach integrates social, biological, and earth sciences to understand the complex interactions within SES. Such a perspective is crucial for developing sustainable management and conservation strategies for ecosystems that involve sesquiterpene-producing plants (Redman et al., 2004).

Chemical and Biological Activity Research

Dihydro-β-agarofuran sesquiterpenoids, a class related to sesquixanthydrol, have been extensively studied for their chemical diversity and biological activities. These studies cover structural classification, synthesis, extraction methods, and their activities like cytotoxicity, antitumor, and insecticidal effects (Gao et al., 2007).

Clinical Applications

Sesquiterpene lactones like sesquixanthydrol have reached clinical trials due to their anticancer and anti-inflammatory properties. Compounds like artemisinin and their derivatives have shown selectivity towards tumor and cancer stem cells, making them promising candidates in cancer therapy (Ghantous et al., 2010).

properties

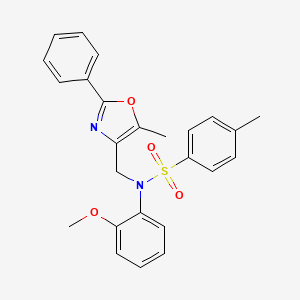

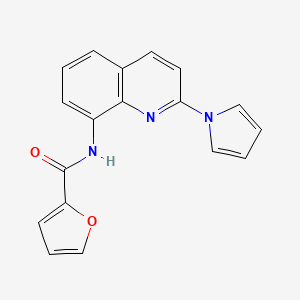

IUPAC Name |

8,14,22-trioxahexacyclo[11.7.1.13,19.02,7.09,21.015,20]docosa-2,4,6,9(21),10,12,15,17,19-nonaen-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10O4/c20-19-16-10-4-1-5-11(16)22-13-7-3-9-15(18(13)19)23-14-8-2-6-12(21-10)17(14)19/h1-9,20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQWZCQZTWWBML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)OC4=C5C3(C6=C(O2)C=CC=C6OC5=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sesquixanthydrol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-3-iodo-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B2573640.png)

![N-cyclopentyl-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2573645.png)

![[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methanamine trihydrochloride](/img/structure/B2573647.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-2-yl)acetamide](/img/structure/B2573651.png)

![1-Methyl-4-[[2-[[4-(trifluoromethylsulfonyl)phenoxy]methyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2573652.png)

![N-benzyl-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2573655.png)

![N-(2,2-dimethoxyethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)

![2-[7-(2,6-dichlorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl]acetamide](/img/structure/B2573661.png)